![molecular formula C5H7F3N4 B15096091 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. The reaction proceeds smoothly in the presence of acidic additives such as TsOH H₂O in toluene at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability and efficiency of the multi-component reaction mentioned above make it a promising candidate for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions typically occur under acidic conditions with additives such as TsOH H₂O in toluene .
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-1,2,4-triazole derivatives, which have significant pharmaceutical and industrial applications .
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine has extensive applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various complex molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to various biological effects. For example, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-1,2,4-triazole: Similar in structure but lacks the ethanamine group.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Contains a pyrazine ring instead of an ethanamine group.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar in structure but contains a thiophene ring instead of a triazole ring.
Uniqueness
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is unique due to its specific combination of a trifluoromethyl group and an ethanamine group attached to the triazole ring. This unique structure imparts distinct physicochemical and pharmacological properties, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H7F3N4 |
|---|---|
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12) |
Clé InChI |
WPJBXEBBCVHLLN-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C1=NC(=NN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


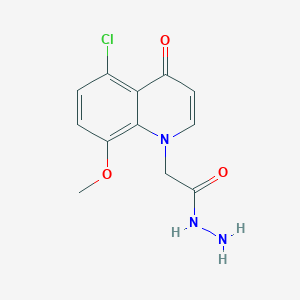
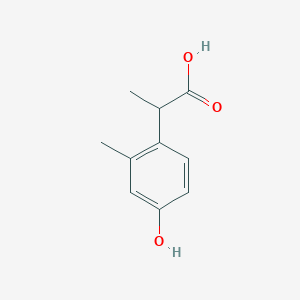
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
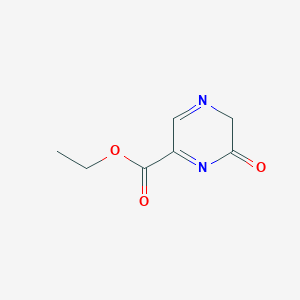
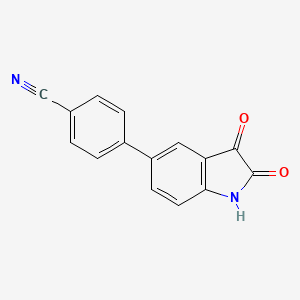
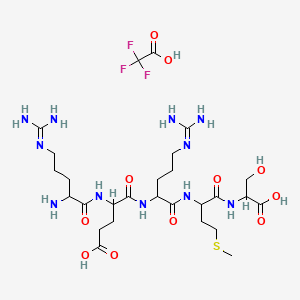
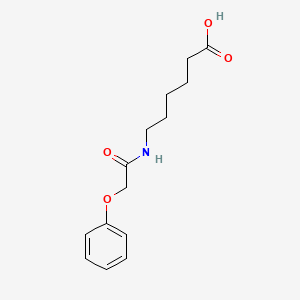
![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)

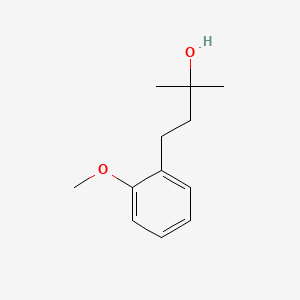
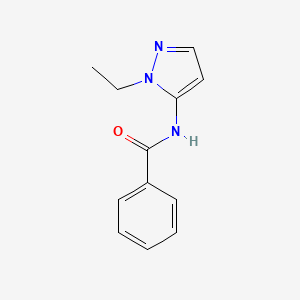
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
